tert-butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-azetidinecarboxylate with N-hydroxyacetamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- 1-Bromoacetyl-3,3-dinitroazetidine
- tert-Butyl 3-(cyanoMethylidene)azetidine-1-carboxylate
Uniqueness: tert-Butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate is unique due to its N-hydroxyacetamido group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Tert-butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various mechanisms of action, efficacy against different biological targets, and relevant case studies.
- Chemical Formula : C₉H₁₅N₃O₃
- Molecular Weight : 199.23 g/mol
- CAS Number : 145874230
The compound is believed to exert its biological effects through several mechanisms, including:
- Inhibition of Protein Interactions : It has been shown to interact with specific protein targets, potentially inhibiting pathways involved in tumor growth and survival.
- Antioxidant Activity : The presence of the hydroxyacetamido group suggests potential antioxidant properties, which may help mitigate oxidative stress in cells.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For example:
- IC₅₀ Values : In studies, the compound demonstrated IC₅₀ values ranging from 2.2 to 5.3 µM against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney cells) .
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 | 3.1 |
HCT116 | 2.2 |
HEK293 | 5.3 |
Antioxidant Activity
The compound has shown promising results in antioxidant assays, including DPPH and FRAP tests. It was found to significantly reduce oxidative stress markers in treated cells compared to controls .
Antibacterial Activity
Preliminary studies indicate that this compound possesses antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MIC) were recorded at approximately 8 µM for selective strains .
Study 1: Antiproliferative Activity Evaluation
In a controlled study assessing the antiproliferative effects of various derivatives, this compound was included among other compounds. The results highlighted its significant inhibition of cell proliferation across multiple cancer types, suggesting a potential role in cancer therapy .
Study 2: Mechanistic Insights into Antioxidant Action
Another study investigated the mechanism behind the antioxidant effects of the compound. It was found that treatment with this compound led to a decrease in reactive oxygen species (ROS) levels in HCT116 cells, indicating its potential as a protective agent against oxidative damage .
Properties
IUPAC Name |
tert-butyl 3-[acetyl(hydroxy)amino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-7(13)12(15)8-5-11(6-8)9(14)16-10(2,3)4/h8,15H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMOAKXDOXJMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CN(C1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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